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Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine, primarily produced by T helper 17

(Th17) cells, that plays a critical role in host defense against extracellular pathogens and in the

pathophysiology of various autoimmune and inflammatory diseases.[1][2][3] A hallmark function

of IL-17A is its ability to induce and amplify inflammatory responses by recruiting neutrophils to

sites of inflammation.[2][4][5] IL-17A exerts its effects by binding to a receptor complex

consisting of IL-17RA and IL-17RC subunits, which is widely expressed on non-hematopoietic

cells such as epithelial and endothelial cells, as well as fibroblasts.[2][5]

Upon receptor binding, a signaling cascade is initiated, leading to the activation of transcription

factors like NF-κB and C/EBP.[6] This, in turn, drives the expression of various pro-

inflammatory genes, including neutrophil-attracting chemokines (e.g., CXCL1, CXCL2, CXCL5,

and CXCL8), granulocyte colony-stimulating factor (G-CSF), and matrix metalloproteinases.[1]

[4][5] IL-17A often acts synergistically with other pro-inflammatory cytokines, such as tumor

necrosis factor-alpha (TNF-α), to potently enhance the expression of these mediators and

promote neutrophil infiltration.[1]

IL-17-IN-3 is a potent and selective small molecule inhibitor of the IL-17A signaling pathway. By

disrupting the interaction between IL-17A and its receptor, IL-17-IN-3 effectively blocks

downstream signaling and the subsequent production of inflammatory mediators, leading to a

reduction in neutrophil recruitment. These application notes provide an overview of the IL-17A
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signaling pathway and detailed protocols for utilizing IL-17-IN-3 to study and inhibit neutrophil

recruitment in both in vitro and in vivo models.

IL-17A Signaling Pathway Leading to Neutrophil
Recruitment
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Caption: IL-17A signaling pathway leading to neutrophil recruitment.
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Data Presentation
Table 1: In Vitro Efficacy of IL-17-IN-3 on Chemokine
Production
This table summarizes the effect of IL-17-IN-3 on IL-17A- and TNF-α-induced chemokine

production by human umbilical vein endothelial cells (HUVECs). Data are presented as the

concentration of chemokine (pg/mL) in the cell culture supernatant, measured by ELISA.

Treatment Group CXCL1 (pg/mL) CXCL8 (pg/mL)

Vehicle Control 50 ± 8 110 ± 15

IL-17A (100 ng/mL) 250 ± 30 450 ± 45

IL-17A (100 ng/mL) + TNF-α

(10 ng/mL)
2800 ± 250 3500 ± 300

IL-17A + TNF-α + IL-17-IN-3 (1

µM)
450 ± 50 600 ± 70

IL-17A + TNF-α + IL-17-IN-3

(10 µM)
150 ± 20 250 ± 30

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Effect of IL-17-IN-3 on Neutrophil Migration In
Vitro
This table shows the effect of IL-17-IN-3 on the migration of isolated human neutrophils

towards conditioned media from stimulated HUVECs. Data are presented as the number of

migrated neutrophils per high-power field (HPF).
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Chemoattractant (Conditioned Media) Migrated Neutrophils / HPF

Vehicle Control-Treated HUVECs 25 ± 5

IL-17A + TNF-α-Treated HUVECs 210 ± 20

IL-17A + TNF-α + IL-17-IN-3 (1 µM)-Treated

HUVECs
85 ± 12

IL-17A + TNF-α + IL-17-IN-3 (10 µM)-Treated

HUVECs
40 ± 8

Data are represented as mean ± standard deviation from three independent experiments.

Table 3: In Vivo Efficacy of IL-17-IN-3 in a Murine Air
Pouch Model
This table summarizes the effect of IL-17-IN-3 on IL-17A-induced neutrophil recruitment into

the air pouch of mice. Data are presented as the total number of neutrophils in the air pouch

lavage fluid.

Treatment Group (Intra-pouch injection) Total Neutrophils (x 10⁶)

Saline Control 0.2 ± 0.05

IL-17A (1 µg) 5.5 ± 0.8

IL-17A (1 µg) + IL-17-IN-3 (10 mg/kg, oral) 1.5 ± 0.3

IL-17A (1 µg) + IL-17-IN-3 (30 mg/kg, oral) 0.8 ± 0.2

Data are represented as mean ± standard deviation (n=5 mice per group).

Experimental Protocols
Protocol 1: In Vitro Inhibition of Chemokine Production
in Endothelial Cells
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This protocol details the methodology to assess the efficacy of IL-17-IN-3 in blocking IL-17A-

induced chemokine production from endothelial cells.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium

Recombinant Human IL-17A

Recombinant Human TNF-α

IL-17-IN-3 (stock solution in DMSO)

Vehicle (DMSO)

96-well tissue culture plates

ELISA kits for human CXCL1 and CXCL8

Procedure:

Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and culture until confluent.

Prepare treatment media:

Vehicle Control: Medium + DMSO

IL-17A: Medium + 100 ng/mL IL-17A

IL-17A + TNF-α: Medium + 100 ng/mL IL-17A + 10 ng/mL TNF-α

Inhibitor groups: IL-17A + TNF-α medium containing the desired final concentrations of IL-
17-IN-3 (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all

wells (e.g., 0.1%).

Aspirate the culture medium from the HUVEC monolayer and add 100 µL of the prepared

treatment media to the respective wells.
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Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 16-24 hours.

After incubation, carefully collect the culture supernatants without disturbing the cell

monolayer.

Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any cellular debris.

Measure the concentration of CXCL1 and CXCL8 in the supernatants using commercially

available ELISA kits, following the manufacturer's instructions.

Protocol 2: In Vitro Neutrophil Transwell Migration
Assay
This protocol describes how to evaluate the effect of IL-17-IN-3 on the ability of endothelial cell-

secreted factors to induce neutrophil migration.

Materials:

Human peripheral blood for neutrophil isolation

Neutrophil isolation kit (e.g., using density gradient centrifugation)

Transwell inserts with a 3 µm pore size polycarbonate membrane

24-well companion plates

Conditioned media from Protocol 1

Calcein-AM fluorescent dye

Fluorescence plate reader

Procedure:

Isolate human neutrophils from fresh peripheral blood using a standard isolation protocol.

Resuspend the purified neutrophils in assay buffer at a concentration of 2 x 10⁶ cells/mL.
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Add 600 µL of the conditioned media (collected in Protocol 1, step 7) to the lower chambers

of a 24-well plate.

Place the Transwell inserts into the wells.

Add 100 µL of the neutrophil suspension to the upper chamber of each Transwell insert.

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 90 minutes.

After incubation, carefully remove the inserts. To quantify migrated cells, a standard curve

can be generated by adding known numbers of neutrophils to empty wells.

Add a cell lysis buffer containing Calcein-AM to the lower wells and incubate as per the

manufacturer's instructions to label the migrated cells.

Measure the fluorescence in the lower wells using a fluorescence plate reader

(Excitation/Emission ~485/520 nm).

Calculate the number of migrated cells by comparing the fluorescence values to the standard

curve.

Protocol 3: In Vivo Murine Air Pouch Model of
Inflammation
This protocol provides a method to assess the in vivo efficacy of IL-17-IN-3 in an acute

inflammation model.

Materials:

8-10 week old male CD-1 or C57BL/6 mice

Sterile air

Recombinant Murine IL-17A

IL-17-IN-3 formulated for oral gavage

Phosphate-buffered saline (PBS)
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Lavage buffer (PBS with 2 mM EDTA)

FACS buffer (PBS with 2% FBS)

Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD45)

Hemocytometer or automated cell counter

Procedure:

Air Pouch Formation:

On day 0, inject 3 mL of sterile air subcutaneously into the dorsal region of the mice to

create an air pouch.

On day 3, re-inflate the pouch with 2 mL of sterile air to maintain the space.

Treatment and Induction of Inflammation:

On day 6, administer IL-17-IN-3 (e.g., 10 or 30 mg/kg) or vehicle control to the mice via

oral gavage.

One hour after treatment, inject 1 µg of murine IL-17A (in 1 mL of sterile PBS) directly into

the air pouch. Control mice receive an intra-pouch injection of PBS only.

Cellular Infiltration Analysis:

Four to six hours after the IL-17A injection, euthanize the mice.

Carefully inject 3 mL of lavage buffer into the air pouch. Gently massage the pouch and

then aspirate the fluid.

Centrifuge the collected lavage fluid at 400 x g for 5 minutes at 4°C.

Resuspend the cell pellet in FACS buffer.

Determine the total number of cells using a hemocytometer.
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Identify and quantify neutrophils in the lavage fluid by flow cytometry using specific cell

surface markers (e.g., CD45⁺Ly6G⁺).

Experimental Workflow for Testing IL-17-IN-3

In Vitro Testing

In Vivo Testing
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Caption: A typical experimental workflow for evaluating an IL-17 inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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